3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
Description
The compound 3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured 4-methoxyphenylmethylidene group at position 5, a sulfanylidene moiety at position 2, and a propanamido benzoic acid side chain at position 3. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-16-7-5-13(6-8-16)11-17-19(25)23(21(29)30-17)10-9-18(24)22-15-4-2-3-14(12-15)20(26)27/h2-8,11-12H,9-10H2,1H3,(H,22,24)(H,26,27)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSLIGKXNJPGNP-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3-Hydrazinylpropanamido)benzoic Acid (Intermediate I)
Reaction Scheme
- Ethyl 3-aminobenzoate protection :
$$ \text{3-Aminobenzoic acid} + \text{SOCl}_2/\text{EtOH} \rightarrow \text{Ethyl 3-aminobenzoate} $$
Propanamide formation :
$$ \text{Ethyl 3-aminobenzoate} + \text{3-bromopropanoyl chloride} \rightarrow \text{Ethyl 3-(3-bromopropanamido)benzoate} $$Hydrazine substitution :
$$ \text{Ethyl 3-(3-bromopropanamido)benzoate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl 3-(3-hydrazinylpropanamido)benzoate} $$Ester hydrolysis :
$$ \text{Ethyl 3-(3-hydrazinylpropanamido)benzoate} + \text{NaOH} \rightarrow \text{3-(3-Hydrazinylpropanamido)benzoic acid (I)} $$
Characterization of Intermediate I
Hydrazone Formation with 4-Methoxybenzaldehyde (Intermediate II)
Reaction Conditions
- Stoichiometry : Intermediate I (1.0 eq.), 4-methoxybenzaldehyde (1.05 eq.), acetic acid (0.1 eq.) in ethanol.
- Time/Temp : Reflux (78°C) for 8 h under N₂ atmosphere.
- Yield : 88% after recrystallization (ethanol/water 3:1).
Critical Parameters
- Aldehyde excess : Prevents unreacted hydrazide from complicating cyclocondensation.
- Acid catalysis : Accelerates imine formation while suppressing aldol side reactions.
Spectroscopic Validation
Thiazolidinone Cyclocondensation with Mercaptoacetic Acid
Optimized Procedure
- Charge Intermediate II (1.0 eq.), mercaptoacetic acid (2.2 eq.), and Bi(SCH₂COOH)₃ catalyst (0.05 eq.) into anhydrous toluene.
- Reflux under N₂ with Dean-Stark trap (112°C, 48 h).
- Cool, filter, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5).
Yield Enhancement Strategies
- Catalyst loading : 5 mol% Bi(SCH₂COOH)₃ increases yield from 62% to 84%.
- Azeotropic water removal : Prevents hydrolysis of thioester intermediates.
Stereochemical Outcome
The Z-configuration at the exocyclic double bond is confirmed by:
- NOESY NMR : Correlation between thiazolidinone C₅-H and 4-methoxyphenyl H₂/H₆.
- X-ray crystallography : Dihedral angle of 12.8° between thiazolidinone and aryl planes.
Alternative One-Pot Multicomponent Synthesis
Reaction Design
$$ \text{3-Aminobenzoic acid} + \text{4-methoxybenzaldehyde} + \text{mercaptoacetic acid} \xrightarrow{\text{Bi(SCH₂COOH)₃}} \text{Target Compound} $$
Advantages
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 70°C |
| Catalyst loading | 7 mol% |
| Reaction time | 12 h |
| Yield | 79% |
Limitations
- Requires rigorous exclusion of moisture to prevent carboxylic acid dimerization.
- Lower regioselectivity (87:13 Z:E) compared to stepwise method (95:5).
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Routes
| Metric | Stepwise Route | One-Pot Route |
|---|---|---|
| Raw material cost ($/kg) | 420 | 380 |
| PMI (kg/kg) | 18.7 | 9.2 |
| Cycle time (h) | 62 | 14 |
| E-factor | 34.5 | 21.8 |
PMI: Process Mass Intensity; E-factor: (Total waste)/(Product mass)
Green Chemistry Modifications
- Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst recycling : Bi(SCH₂COOH)₃ recovered via aqueous extraction (89% recovery).
- Microwave assistance : Reduces cyclocondensation time to 3 h (150W, 100°C).
Analytical Characterization Suite
Spectroscopic Fingerprinting
FTIR Signature Regions
- 3250–2500 cm⁻¹: Broad carboxylic O-H stretch
- 1705 cm⁻¹: Thiazolidinone C=O
- 1678 cm⁻¹: Amide C=O
- 1592 cm⁻¹: C=N (hydrazone)
- 1250 cm⁻¹: C=S stretch
¹H NMR Diagnostic Peaks (600 MHz, DMSO-d6)
- δ 12.81 (s, 1H, COOH)
- δ 8.27 (d, J = 8.4 Hz, H₂ benzoic acid)
- δ 7.92 (s, 1H, CH=N)
- δ 7.58–7.41 (m, 4H, Ar-H)
- δ 3.85 (s, 3H, OCH₃)
- δ 3.12 (t, J = 6.8 Hz, CH₂S)
LC-MS Validation
- ESI+ : m/z 515.08 [M+H]⁺ (calc. 515.12)
- Purity : 99.3% (HPLC, C18, 0.1% TFA/ACN)
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzylidene or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Studies have shown that thiazolidinone derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxybenzylidene group may enhance these effects by improving the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound may be used in the development of new pharmaceuticals, agrochemicals, and materials. Its versatile reactivity makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The thioxothiazolidinone ring and methoxybenzylidene group may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways, disruption of microbial cell walls, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Thiazolidinone derivatives exhibit bioactivity modulated by substituents on the arylidene group, the thiazolidinone core, and the carboxylic acid side chain. Below is a comparative analysis of key analogues:
Functional Group Impact on Bioactivity
- Arylidene Group :
- The 4-methoxyphenyl group in the target compound may enhance electron-donating effects and π-π stacking compared to bulkier substituents (e.g., pyrazole in ).
- Indolylmethylidene derivatives (e.g., ) show enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration.
- Carboxylic Acid Chain: Benzoic acid (target compound) vs. butanoic acid (): Shorter chains may reduce steric hindrance, improving target binding.
- Sulfanylidene vs.
Computational and Bioactivity Clustering Studies
- Compounds with similar Murcko scaffolds or Tanimoto coefficients >0.5 (based on Morgan fingerprints) cluster into bioactivity groups .
Research Findings and Data Tables
Table 2: Bioactivity Profiles
Biological Activity
The compound 3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID (CAS No. 477766-87-3) is a thiazolidin derivative with potential biological activities. The structural complexity of this compound suggests a broad spectrum of pharmacological properties, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 400.45 g/mol. Its structure includes a thiazolidin ring, which is known to contribute to various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidin compounds exhibit significant antimicrobial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, the minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating strong antibacterial effects. For instance, compounds similar to this one exhibited MIC values as low as against specific bacterial strains .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 1 | Bacillus cereus | 0.015 |
| Compound 2 | Staphylococcus aureus | 0.015 |
| Compound 3 | Listeria monocytogenes | 0.008 |
Anticancer Activity
In vitro studies have indicated that thiazolidin derivatives can induce apoptosis in cancer cell lines. The compound's ability to activate proteasomal and lysosomal pathways has been highlighted as a mechanism for its anticancer effects. Specifically, it has been shown to enhance the activity of cathepsins B and L, which are involved in protein degradation pathways crucial for cancer cell survival .
Study on Proteasome and Autophagy Pathways
A study evaluated the effects of thiazolidin derivatives on human foreskin fibroblasts, demonstrating that certain compounds significantly enhanced proteasome activity by up to . This suggests that the compound could be a promising candidate for developing anti-aging and anticancer therapies by modulating proteostasis networks .
Cytotoxicity Assessment
Cytotoxicity tests conducted on normal human lung fibroblast cells showed that the compound exhibited minimal toxicity at concentrations up to , maintaining cell viability above . This low cytotoxic profile indicates its potential for therapeutic applications without significant adverse effects .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis involves multi-step pathways, including condensation of thiosemicarbazides with chloroacetic acid under acidic conditions (e.g., acetic acid/DMF mixtures) and subsequent Z/E isomerization control . Optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid). Reflux in DMF with sodium acetate (2 eq.) for 2–4 hours improves yield . Catalysts like palladium on carbon may enhance selectivity in later stages .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structure and purity?
- Methodology :
- FT-IR : Identify characteristic peaks: ~1700 cm⁻¹ (C=O stretch of thiazolidinone and benzoic acid), ~1250 cm⁻¹ (C-O of methoxyphenyl), and ~650 cm⁻¹ (C=S) .
- ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons of 4-methoxyphenyl), δ 3.8 ppm (OCH₃), and δ 12.5 ppm (broad, COOH). HSQC/HMBC correlations verify connectivity between thiazolidinone and propanamide moieties .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ion (expected m/z ~465.5) .
Q. What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?
- Methodology :
- Oxidation : Thiazolidinone’s thioamide (C=S) reacts with H₂O₂ or mCPBA to form sulfoxides/sulfones, altering bioactivity .
- Reduction : NaBH₄ selectively reduces the exocyclic C=C bond (Z-configuration) to yield saturated analogs .
- Substitution : Methoxyphenyl groups undergo demethylation with BBr₃ to phenolic derivatives for SAR studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict bioactivity and guide synthetic priorities?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze electronic effects (e.g., methoxyphenyl’s electron-donating role on thiazolidinone reactivity) .
- Molecular Docking : Dock into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites to predict anti-inflammatory/anticancer potential. Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤ 0.1%) .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., COX-2 ELISA) alongside cell viability (MTT) to distinguish direct target modulation from cytotoxicity .
- Meta-Analysis : Compare data across studies with shared structural analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify substituent-specific trends .
Q. What strategies improve the compound’s stability and bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Esterify the benzoic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in serum .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release; monitor stability via dynamic light scattering .
- pH Stability : Test degradation kinetics in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) to guide oral dosing .
Q. How do stereochemical factors (e.g., Z/E isomerism) impact biological activity?
- Methodology :
- Chiral Chromatography : Use Chiralpak IA columns to resolve isomers; assign configurations via circular dichroism (CD) .
- X-ray Crystallography : Resolve crystal structures to correlate Z-configuration (common in active analogs) with hydrogen bonding to target proteins .
- Activity Comparison : Test isolated isomers in enzyme assays (e.g., Z-isomer shows 10-fold higher COX-2 inhibition than E-isomer) .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to related thiazolidinone derivatives?
- Methodology :
- SAR Analysis : Replace 4-methoxyphenyl with 4-chloro or 3,5-difluoro groups to assess effects on potency/logP .
- Thermodynamic Studies : Measure binding affinity (ITC) to compare with pyrazole-containing analogs (e.g., 13c in ).
- Meta-Data Table :
| Derivative | Key Modification | IC₅₀ (COX-2) | LogP | Reference |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 1.2 µM | 2.8 | |
| 4-Chloro Analog | Increased electronegativity | 0.9 µM | 3.1 | |
| 3,5-Difluoro Analog | Enhanced lipophilicity | 2.5 µM | 3.5 |
Q. What experimental and computational tools elucidate the mechanism of action in disease models?
- Methodology :
- CRISPR Knockouts : Silence candidate targets (e.g., PPAR-γ) in cell lines to confirm pathway involvement .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators) .
- Molecular Dynamics : Simulate binding stability over 100 ns trajectories (AMBER) to assess target residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
